

Unveiling the Chemical Architecture of Thalassotalic Acid B: A Technical Guide

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Compound of Interest						
Compound Name:	Thalassotalic acid B					
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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the chemical structure elucidation of **Thalassotalic acid B**, a novel N-acyldehydrotyrosine analogue isolated from the marine bacterium Thalassotalea sp. PP2-459. First reported in 2016, this natural product has garnered interest for its potential as a tyrosinase inhibitor. This document provides a comprehensive overview of the spectroscopic and spectrometric data that were pivotal in determining its molecular structure, along with the detailed experimental protocols employed in its isolation and characterization.

Executive Summary

Thalassotalic acid B was characterized through a combination of high-resolution mass spectrometry (HR-ESI-MS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The planar structure was established by analyzing the correlations observed in 1H-1H COSY, HSQC, and HMBC experiments. The determination of its molecular formula was achieved through HR-ESI-MS. This guide serves as a technical resource, presenting the key data and methodologies in a structured format to aid researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Quantitative Spectroscopic and Spectrometric Data

The structural elucidation of **Thalassotalic acid B** relied on the precise interpretation of quantitative data obtained from various analytical techniques. These data are summarized in the tables below for clarity and comparative analysis.



High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS analysis was crucial in determining the elemental composition of **Thalassotalic** acid **B**.

Parameter	Value
Ionization Mode	Positive
Observed m/z [M+H]+	348.2169
Calculated m/z [M+H]+	348.2175
Molecular Formula	C19H29NO4

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The 1H and 13C NMR data were acquired in Methanol-d4 (CD3OD) at 500 MHz and 125 MHz, respectively. The assignments were confirmed by 2D NMR experiments (COSY, HSQC, HMBC).



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)	COSY Correlations	HMBC Correlations
1	172.9	-	-	H-2
2	131.6	7.05, s	-	C-1, C-3, C-4, C-
3	130.0	-	-	-
4	131.1	7.41, d (8.5)	H-5	C-2, C-6, C-8
5	116.8	6.82, d (8.5)	H-4	C-3, C-7
6	159.2	-	-	-
7	126.2	-	-	-
8	133.4	-	-	-
9	175.8	-	-	H-10
10	37.2	2.28, t (7.4)	H-11	C-9, C-11, C-12
11	27.0	1.62, p (7.4)	H-10, H-12	C-9, C-10, C-12, C-13
12	30.2	1.31-1.38, m	H-11, H-13, H- 14, H-15	C-10, C-11, C- 13, C-14
13	30.2	1.31-1.38, m	H-12, H-14, H- 15, H-16	C-11, C-12, C- 14, C-15
14	30.2	1.31-1.38, m	H-12, H-13, H- 15, H-16	C-12, C-13, C- 15, C-16
15	30.2	1.31-1.38, m	H-12, H-13, H- 14, H-16	C-13, C-14, C- 16, C-17
16	33.1	1.31-1.38, m	H-15, H-17, H- 18, H-19	C-14, C-15, C- 17, C-18
17	23.7	1.31-1.38, m	H-16, H-18	C-15, C-16, C- 18, C-19



18	14.5	0.91, t (7.0)	H-17	C-16, C-17
19	20.0	1.29, d (7.2)	H-11'	C-10', C-11', C- 12'

Note: Some proton and carbon signals for the aliphatic chain (C-12 to C-17) overlap, as is common for long alkyl chains.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments conducted in the structure elucidation of **Thalassotalic acid B**.

Isolation and Purification

- Bacterial Fermentation: Thalassotalea sp. PP2-459 was cultured in a marine broth medium at 28 °C with shaking for 7 days.
- Extraction: The culture broth was extracted with an equal volume of ethyl acetate. The
 organic layer was collected and concentrated under reduced pressure to yield a crude
 extract.
- Chromatographic Separation:
 - The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
 - Fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and combined.
 - Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient elution of acetonitrile in water (with 0.1% formic acid) to afford pure **Thalassotalic acid B**.

Spectroscopic and Spectrometric Analysis

NMR Spectroscopy:

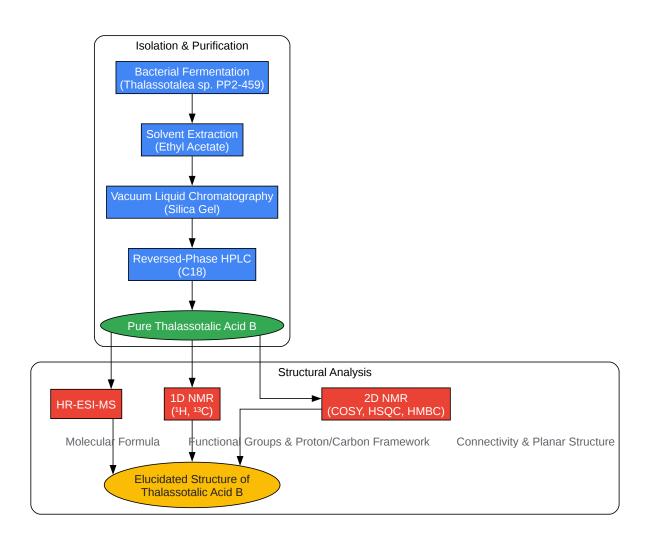


- NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
- Samples were dissolved in methanol-d4 (CD3OD).
- 1H and 13C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals (CD3OD: δH 3.31, δC 49.0).
- Standard pulse sequences were used for 1D 1H and 13C NMR, as well as for 2D COSY, HSQC, and HMBC experiments.
- · Mass Spectrometry:
 - High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - The sample was dissolved in methanol and infused into the ESI source.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.





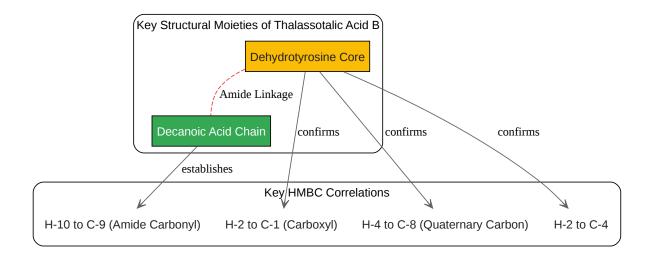
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Figure 1. Experimental workflow for the structure elucidation of **Thalassotalic acid B**.



Key Structural Features and Relationships

The spectroscopic data revealed a structure consisting of a dehydrotyrosine core N-acylated with a decanoic acid chain. The key correlations that established this connectivity are illustrated below.



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Figure 2. Logical relationships of key structural components and HMBC correlations.

Conclusion

The comprehensive analysis of HR-ESI-MS and multidimensional NMR data unequivocally established the chemical structure of **Thalassotalic acid B** as (Z)-2-(decanamido)-3-(4-hydroxyphenyl)acrylic acid. The detailed quantitative data and experimental protocols presented herein provide a valuable resource for researchers engaged in the study of marine natural products and the development of novel enzyme inhibitors. The elucidation of this structure paves the way for future synthetic efforts and structure-activity relationship (SAR) studies to explore the full therapeutic potential of this class of compounds.



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